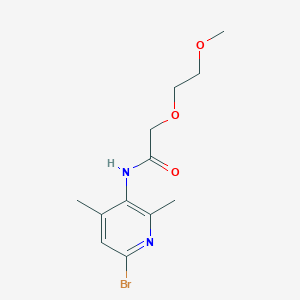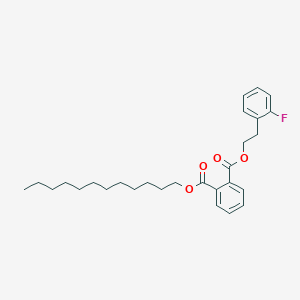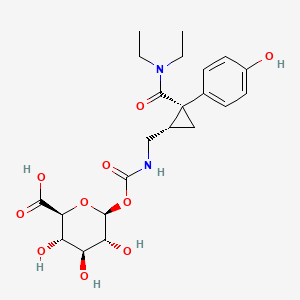![molecular formula C31H37NO5 B13843864 [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 244206-56-2](/img/structure/B13843864.png)
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule with significant applications in the pharmaceutical industry. It is known for its role in the treatment of uterine fibroids and other medical conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple steps. One common method starts with the precursor 17α-hydroxyprogesterone, which undergoes several chemical transformations including enolization, etherification, halogenation, and acetylation .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often involves reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reference standard for analytical methods and as a starting material for the synthesis of other complex molecules.
Biology
Biologically, it is studied for its interactions with various cellular receptors and its effects on cell signaling pathways.
Medicine
Medically, it is primarily used in the treatment of uterine fibroids. It has also been investigated for its potential in treating other hormone-related conditions.
Industry
In the pharmaceutical industry, it is used in the formulation of drugs and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mecanismo De Acción
The compound exerts its effects by binding to specific receptors in the body, such as progesterone receptors. This interaction modulates the activity of these receptors, leading to changes in gene expression and cellular function. The molecular pathways involved include the regulation of cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Ulipristal acetate: Another compound used in the treatment of uterine fibroids.
Mifepristone: Used for medical termination of pregnancy and treatment of Cushing’s syndrome.
Aglepristone: Used in veterinary medicine for pregnancy termination in animals.
Uniqueness
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific chemical structure, which confers distinct pharmacological properties. Its ability to selectively modulate progesterone receptors makes it particularly effective in treating hormone-related conditions.
Propiedades
Número CAS |
244206-56-2 |
|---|---|
Fórmula molecular |
C31H37NO5 |
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C31H37NO5/c1-18(33)31(37-20(3)35)15-14-28-26-12-8-22-16-24(36)11-13-25(22)29(26)27(17-30(28,31)4)21-6-9-23(10-7-21)32(5)19(2)34/h6-7,9-10,16,26-28H,8,11-15,17H2,1-5H3/t26-,27+,28-,30-,31-/m0/s1 |
Clave InChI |
OPMHQLVARSQUKR-PABOLRIOSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C(=O)C)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(=O)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate](/img/structure/B13843781.png)

![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
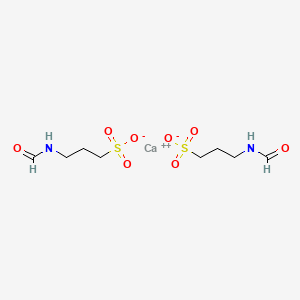
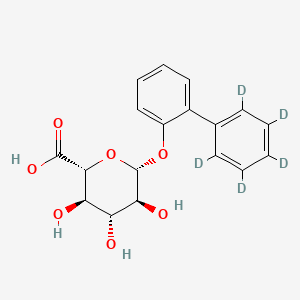
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
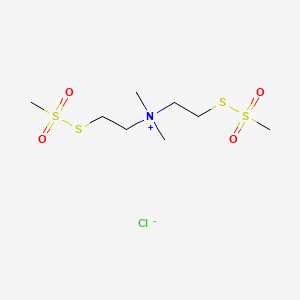
![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)
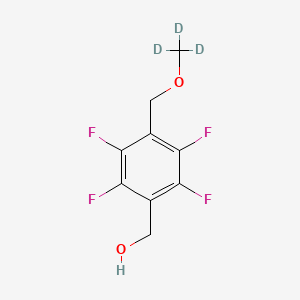

![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)
